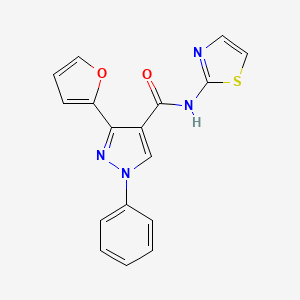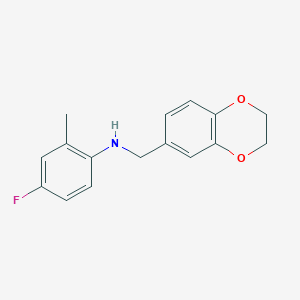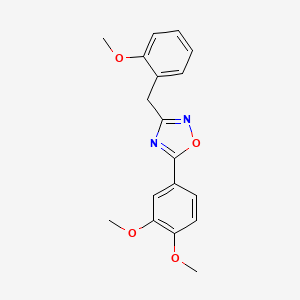
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
作用机制
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone exerts its immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, which prevents the egress of lymphocytes from lymphoid tissues into peripheral blood. This leads to a reduction in the number of circulating lymphocytes, which in turn reduces the inflammatory response. This compound also has additional effects on immune cells, including the induction of apoptosis in certain lymphocyte populations and the modulation of cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of circulating lymphocytes, the modulation of cytokine production, and the induction of apoptosis in certain lymphocyte populations. This compound has also been shown to have effects on other cell types, including endothelial cells and astrocytes. These effects are thought to contribute to the therapeutic efficacy of this compound in various autoimmune diseases.
实验室实验的优点和局限性
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has a number of advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to modulate immune responses, and its potential therapeutic applications in various autoimmune diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are a number of future directions for research on 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, including the development of new synthetic methods for this compound and related compounds, the investigation of the molecular mechanisms underlying this compound's immunomodulatory effects, and the exploration of new therapeutic applications for this compound in various autoimmune diseases. Additionally, there is a need for further studies on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.
合成方法
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is synthesized through a multistep process that involves the reaction of 2-bromoethyl-4-fluorophenyl ether with 5,6,7,8-tetrahydro-2-naphthol, followed by the reaction with phosphoryl chloride and then with 2-amino-2-methylpropanol. The final product is obtained through a purification process that involves recrystallization and column chromatography.
科学研究应用
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In multiple sclerosis, this compound has been shown to reduce the number of relapses and delay disease progression. In psoriasis, this compound has been shown to reduce inflammation and improve skin lesions. In rheumatoid arthritis, this compound has been shown to reduce joint inflammation and bone erosion. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve gut function.
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUGGJZSMRSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)


![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)